molecular formula C9H11BrFNO B1407284 3-(5-Bromo-2-fluorophenoxy)propan-1-amine CAS No. 1522939-97-4

3-(5-Bromo-2-fluorophenoxy)propan-1-amine

Cat. No.: B1407284
CAS No.: 1522939-97-4
M. Wt: 248.09 g/mol
InChI Key: GJKSCZSTJKIKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-fluorophenoxy)propan-1-amine is a synthetic organic compound that belongs to the family of amines It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorophenol and 3-chloropropan-1-amine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Procedure: The 5-bromo-2-fluorophenol is reacted with 3-chloropropan-1-amine in the presence of a base to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenoxy)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxidation of the amine group can yield imines or nitriles.

    Reduction Products: Reduction can lead to secondary or tertiary amines.

Scientific Research Applications

3-(5-Bromo-2-fluorophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic reactions, making it a versatile compound in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4-fluorophenoxy)propan-1-amine
  • 1-Bromo-3-(4-fluorophenoxy)propan-2-one

Uniqueness

3-(5-Bromo-2-fluorophenoxy)propan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can lead to different chemical and biological properties compared to similar compounds. The specific substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules.

Properties

IUPAC Name

3-(5-bromo-2-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKSCZSTJKIKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(5-Bromo-2-fluorophenoxy)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(5-Bromo-2-fluorophenoxy)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.